2,3,4,5-Tetramethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

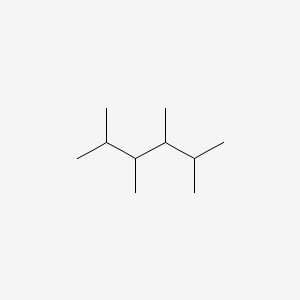

2D Structure

Properties

CAS No. |

52897-15-1 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

2,3,4,5-tetramethylhexane |

InChI |

InChI=1S/C10H22/c1-7(2)9(5)10(6)8(3)4/h7-10H,1-6H3 |

InChI Key |

BHGNYYIOYPFWKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetramethylhexane is a branched-chain alkane with the chemical formula C10H22. As a member of the hydrocarbon family, it is a non-polar organic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, spectroscopic characterization, and safety information, tailored for a scientific audience.

Chemical Identification

| Identifier | Value | Reference |

| CAS Number | 52897-15-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C10H22 | [1][2][4][5][7] |

| Molecular Weight | 142.28 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [5][7] |

| InChI | InChI=1S/C10H22/c1-7(2)9(5)10(6)8(3)4/h7-10H,1-6H3 | [1][5][7] |

| InChIKey | BHGNYYIOYPFWKC-UHFFFAOYSA-N | [3][5][7] |

| Canonical SMILES | CC(C)C(C)C(C)C(C)C | [5] |

| Synonyms | Hexane (B92381), 2,3,4,5-tetramethyl- | [1][5][7] |

Quantitative Data

The following tables summarize the key physical, chemical, and chromatographic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Units | Reference |

| Density | 0.7460 | g/cm³ | [2] |

| Boiling Point | 156.21 - 161 | °C | [2][3] |

| Melting Point | -12.59 | °C | [2] |

| Refractive Index | 1.4181 | [2] | |

| Vapor Pressure | 3.77 | mmHg at 25°C | [1] |

| Critical Temperature | 331 | °C | [3] |

| Critical Pressure | 19.5 | atm | [3] |

| Critical Volume | 610.90 | ml/mol | [3] |

Table 2: Gas Chromatography Data

| Parameter | Value | Column Type | Reference |

| Kovats Retention Index | 923 | Standard Non-Polar | [5][8] |

| Kovats Retention Index | 918, 928 | Non-Polar (Isothermal) | [8] |

Experimental Protocols

Due to the limited availability of detailed, publicly accessible experimental data for this compound, the following sections outline generalized and potential experimental protocols for its synthesis and characterization based on standard organic chemistry techniques and data for analogous compounds.

Synthesis Protocol: Wurtz Reaction

A potential route for the synthesis of this compound is the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal. For this specific molecule, a possible starting material would be 3-chloro-2-methylbutane.

Methodology:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: Sodium metal is finely dispersed in an anhydrous solvent such as dry diethyl ether or tetrahydrofuran (B95107) (THF) in the flask.

-

Addition: A solution of 3-chloro-2-methylbutane in the same anhydrous solvent is added dropwise to the sodium dispersion with vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete coupling.

-

Workup: The reaction mixture is cooled, and any unreacted sodium is carefully quenched by the slow addition of ethanol. Water is then added to dissolve the sodium chloride byproduct.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation to isolate this compound.

Note: Another documented synthetic approach for branched alkanes involves the use of β-alkenyl halides.[7]

Spectroscopic Characterization Protocols

The following are standard methodologies for obtaining spectroscopic data for a liquid alkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or methanol) is introduced into the mass spectrometer. For complex mixtures, coupling with a gas chromatograph (GC-MS) is recommended for prior separation.

-

Instrumentation: A mass spectrometer with electron ionization (EI) capability, such as a quadrupole or time-of-flight (TOF) analyzer, is employed.

-

Ionization: A standard electron ionization energy of 70 eV is used to generate the molecular ion and induce fragmentation.

-

Data Acquisition: Mass spectra are recorded over a mass-to-charge (m/z) range suitable for the compound's molecular weight (e.g., m/z 30-200).

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by applying a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for a flammable, volatile hydrocarbon.[6]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn.[9][10] Handling should be performed in a well-ventilated area or a chemical fume hood.[9]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][9]

-

Skin Contact: Wash the affected area with soap and plenty of water.[6][9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[6][9]

-

-

Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires.[6][9]

-

Accidental Release: Remove all sources of ignition. Absorb the spill with an inert material and dispose of it in a sealed container.[9]

References

- 1. 52897-15-1 | this compound [chemindex.com]

- 2. chembk.com [chembk.com]

- 3. This compound [stenutz.eu]

- 4. This compound. CAS#: 52897-15-1 [m.chemicalbook.com]

- 5. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]

- 8. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

A Technical Guide to 2,3,4,5-Tetramethylhexane: Properties, Analysis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling considerations for 2,3,4,5-tetramethylhexane. While a simple branched alkane, a thorough understanding of its characteristics is crucial for its application as a solvent, reference compound, or in other research capacities. This document consolidates key data into accessible tables and provides a detailed protocol for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS). Notably, a review of current literature indicates no significant biological activity or direct application in drug development signaling pathways for this molecule.

Introduction

This compound is a saturated, branched-chain alkane with the chemical formula C10H22.[1] As an isomer of decane, it possesses a unique molecular structure that influences its physical and chemical properties. This guide serves as a technical resource for professionals in research and development who may encounter or utilize this compound. A clear understanding of its molecular weight, boiling point, density, and analytical signatures is essential for its proper use in experimental settings.

Physicochemical and Analytical Data

The properties of this compound are summarized in the table below. This data is critical for predicting its behavior in various experimental conditions and for developing appropriate analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C10H22 | [2][3] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| CAS Number | 52897-15-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Density | 0.746 g/cm³ | [2] |

| Boiling Point | 156.2 °C to 161 °C | [2][3][4] |

| Melting Point | -12.59 °C | [2] |

| Refractive Index | 1.4181 | [2] |

| Flash Point | 42.8 °C | [5] |

| Vapor Pressure | 3.77 mmHg at 25°C | [5] |

| Critical Temperature | 331 °C | [4] |

| Critical Pressure | 19.5 atm | [4] |

| Kovats Retention Index | 923 (Standard non-polar column) | [1][6] |

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound is crucial for its application in sensitive research. GC-MS is the standard method for determining the purity and identifying potential isomeric or other impurities.

Objective: To quantify the purity of a this compound sample and identify any contaminants.

Materials:

-

This compound sample

-

High-purity hexane (B92381) (or other suitable solvent) for dilution

-

Autosampler vials with septa

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, HP-5ms)

Methodology:

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the this compound sample in high-purity hexane.

-

Transfer the solution to an autosampler vial and cap securely.

-

Prepare a blank sample containing only the high-purity hexane.

-

-

GC-MS Instrument Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Scan Range: 40-400 amu

-

-

Data Acquisition and Analysis:

-

Inject the blank sample to identify any solvent-related impurities or system contaminants.

-

Inject the prepared this compound sample.

-

Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

The mass spectrum of the main peak should be compared to a reference library (e.g., NIST) to confirm the identity of this compound.

-

Analyze the mass spectra of any impurity peaks for tentative identification. Common impurities may include other C10 isomers.[7]

-

Analytical Workflow for this compound

The following diagram illustrates the logical workflow for the analysis of a this compound sample.

Caption: Workflow for Purity Analysis of this compound.

Biological Activity and Relevance in Drug Development

A thorough review of scientific literature and chemical databases reveals a lack of significant reported biological activity for this compound. As a simple, non-functionalized alkane, it is not expected to interact specifically with biological macromolecules or participate in signaling pathways. Consequently, this compound is not a focus of current drug development efforts. Its primary relevance to the pharmaceutical industry is likely as a non-polar solvent or as a component in complex hydrocarbon mixtures.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

First Aid:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8]

-

Skin Contact: Wash the affected area with soap and water.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]

-

-

Fire Safety: this compound is flammable. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.[8]

Conclusion

This compound is a well-characterized branched alkane with a molecular weight of 142.28 g/mol . While it lacks known biological activity relevant to drug development, a comprehensive understanding of its physicochemical properties and analytical characterization is vital for its use in research and industrial applications. The provided GC-MS protocol offers a reliable method for purity assessment, ensuring the quality and consistency of the compound in experimental setups. Adherence to standard safety protocols is essential when handling this flammable hydrocarbon.

References

- 1. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound [chemister.ru]

- 4. This compound [stenutz.eu]

- 5. lookchem.com [lookchem.com]

- 6. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,5-tetramethylhexane (CAS No: 52897-15-1, Molecular Formula: C10H22). The information is curated for professionals in research and development who require precise data for modeling, formulation, and other scientific applications.

Molecular Structure and Basic Information

This compound is a branched-chain alkane. Alkanes are saturated hydrocarbons, meaning they consist of hydrogen and carbon atoms arranged in a tree structure in which all the carbon-carbon bonds are single.[1] The carbon atoms in alkanes are sp3 hybridized, forming four sigma bonds with either carbon or hydrogen atoms, resulting in a tetrahedral geometry with a bond angle of approximately 109.5°.[1][2] Due to the small difference in electronegativity between carbon and hydrogen, and the covalent nature of the C-C and C-H bonds, alkanes are generally non-polar molecules.[2]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and literature sources. It is important to note that minor variations in reported values can exist due to different experimental conditions and measurement techniques.

| Physical Property | Value | Unit |

| Molecular Weight | 142.28 | g/mol |

| Boiling Point | 156.2[3][4], 156.21[5][6], 161[7] | °C |

| Melting Point | -12.59[3][5][6] | °C |

| Density | 0.729[3], 0.7460[5][6] | g/cm³ |

| Refractive Index | 1.408[8], 1.4181[3][5][6] | |

| Vapor Pressure | 3.77 | mmHg at 25°C |

| Flash Point | 42.8 | °C |

| Critical Temperature | 331 | °C |

| Critical Pressure | 19.5 | atm |

| Critical Volume | 610.90 | ml/mol |

| LogP (Octanol/Water) | 3.57060 |

Experimental Protocols for Property Determination

1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes, the boiling point increases with the number of carbon atoms because of stronger London dispersion forces between larger molecules.[9] Branched alkanes, like this compound, tend to have lower boiling points than their straight-chain isomers because the branching reduces the surface area for intermolecular contact.[9]

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer with appropriate range and precision, a heating mantle or oil bath, and boiling chips.

-

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser.

-

The heating mantle is turned on, and the liquid is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

-

2. Determination of Melting Point:

The melting point is the temperature at which a substance changes from a solid to a liquid state. For alkanes, the melting point generally increases with molecular weight.[2]

-

Apparatus: A capillary tube, a melting point apparatus (such as a Thiele tube or a digital melting point device), and a thermometer.

-

Procedure:

-

A small amount of the solidified sample (previously frozen) is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated slowly and evenly.

-

The temperature range at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

-

3. Determination of Density:

Density is the mass per unit volume of a substance. Alkanes are less dense than water.[10]

-

Apparatus: A pycnometer (a flask with a specific volume), a high-precision analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample (this compound) and placed in a constant-temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed, wiped dry, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

4. Determination of Refractive Index:

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic physical property of substances.

-

Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant-temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.

-

Visualization of Methodologies

In the context of this technical guide, the experimental protocols described are standard laboratory procedures. For a simple alkane like this compound, there are no complex signaling pathways or intricate logical relationships to visualize. The workflow for determining its physical properties is linear and does not necessitate a complex diagram. For instance, the workflow for boiling point determination can be represented as a simple sequence:

Caption: A simplified workflow for the determination of boiling point.

This guide provides essential physical property data and generalized experimental methodologies for this compound. Researchers and scientists are encouraged to consult specific literature or conduct their own measurements when high-precision data is critical for their applications.

References

- 1. Physical Properties of Alkanes and Their Variations [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound [chemister.ru]

- 5. chembk.com [chembk.com]

- 6. This compound. CAS#: 52897-15-1 [m.chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. chemindex.com [chemindex.com]

- 9. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Boiling Point of 2,3,4,5-Tetramethylhexane

This technical guide provides a comprehensive overview of the boiling point of 2,3,4,5-tetramethylhexane, including its physicochemical properties and the experimental methodologies for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Data

This compound is a branched alkane with the chemical formula C10H22.[1] Its molecular structure influences its physical properties, including its boiling point. The boiling point is a critical parameter for purification, identification, and handling of the compound.

Below is a summary of the reported boiling points and other relevant physicochemical data for this compound.

| Property | Value | Source(s) |

| Boiling Point | 156.2 °C (at 760 mmHg) | [1][2] |

| 156.21 °C | [3][4] | |

| 161 °C | [5] | |

| Molecular Formula | C10H22 | [1][2][3][6] |

| Molar Mass | 142.28 g/mol | [3][6] |

| Density | 0.7460 g/cm³ | [3][4] |

| CAS Registry Number | 52897-15-1 | [2][3][6][7] |

Experimental Protocols for Boiling Point Determination

While the specific experimental report for the determination of this compound's boiling point is not publicly detailed, a general and widely accepted method for determining the boiling point of a small quantity of a liquid organic compound is the capillary method, often utilizing a Thiele tube.[8][9] This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]

Objective: To determine the boiling point of a liquid sample using the micro-capillary method.

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or Durham tube

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound (~0.5 mL)

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: Fill the small test tube (e.g., a Durham tube) to a depth of about 1-2 cm with the liquid sample, this compound.[8]

-

Capillary Tube Insertion: Place a capillary tube, with its open end downwards, into the liquid in the test tube.[8]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. Ensure the bottom of the test tube is level with the thermometer's bulb.[8]

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil until the oil level is just above the top of the side arm. Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[8]

-

Observation (Initial Bubbling): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[9]

-

Observation (Rapid Bubbling): As the temperature approaches the boiling point, the vapor pressure of the sample will increase. A rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the temperature is a few degrees above this point.

-

Cooling and Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the sample.[8][9]

-

Confirmation: It is good practice to repeat the heating and cooling cycle to obtain a second reading for confirmation. An accurate determination should yield a boiling point range of 1-2°C.[10]

Methodology Visualization

The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the capillary method.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

References

- 1. This compound [chemister.ru]

- 2. 52897-15-1 | this compound [chemindex.com]

- 3. chembk.com [chembk.com]

- 4. This compound. | 52897-15-1 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jove.com [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Physical Properties of 2,3,4,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2,3,4,5-tetramethylhexane, with a central focus on its melting point. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in various applications.

Physicochemical Properties

This compound is a branched alkane with the molecular formula C10H22. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Melting Point | -12.59 | °C |

| Boiling Point | 156.21 | °C |

| Molar Mass | 142.28 | g/mol |

| Density | 0.7460 | g/cm³ |

| Refractive Index | 1.4181 |

Experimental Protocols for Melting Point Determination

The accurate determination of a compound's melting point is crucial for its identification and purity assessment. Below are detailed methodologies for two common experimental techniques used to determine the melting point of organic compounds like this compound.

2.1. Capillary Method

The capillary method is a widely used and established technique for determining the melting point of a solid organic compound.[1][2]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, and the temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[2] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle (for sample pulverization)

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[2] If necessary, use a mortar and pestle to grind the crystals.

-

Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample several times to introduce a small amount of the compound.[2][4] Gently tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[5] The packed sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. The rubber band should remain above the level of the heating oil. Immerse the thermometer and capillary tube into the oil in the Thiele tube.

-

-

Heating and Observation:

-

Begin heating the apparatus. For a substance with an unknown melting point, a rapid initial heating can be employed to determine an approximate melting range.[3]

-

For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.[4][6]

-

Decrease the heating rate to 1-2°C per minute as you approach the melting point.[4][5]

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Data Recording and Repetition: For accuracy, perform the determination at least twice and average the results.[4] Use a fresh sample and a new capillary tube for each measurement.[7]

2.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is highly precise for determining the melting temperature (Tm) of substances.[9]

Principle: The DSC instrument heats both a sample pan and an empty reference pan at a controlled rate. When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process). This creates a difference in the heat flow required to maintain the sample and reference at the same temperature, which is detected and recorded by the instrument. The peak of this endothermic event corresponds to the melting point.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Crimper for sealing pans

-

Analytical balance

-

Sample of this compound

Procedure:

-

Sample Preparation: Using an analytical balance, accurately weigh a small amount of the this compound sample (typically 5-20 mg) into a DSC pan.[10]

-

Instrument Calibration: Calibrate the DSC instrument using standard reference materials with known melting points (e.g., indium) to ensure the accuracy of the temperature and enthalpy measurements.[10]

-

Test Setup: Place the prepared sample pan and an empty reference pan into the DSC cell.[10]

-

Experimental Run:

-

Set the starting and ending temperatures for the analysis. The range should encompass the expected melting point of the sample.

-

Program a specific heating rate (scan rate), for example, 10°C per minute.[11]

-

Initiate the experiment. The instrument will heat the sample and reference pans and record the differential heat flow.

-

-

Data Analysis: The output from the DSC is a thermogram, which plots heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. The area under the peak can be used to calculate the enthalpy of fusion.[11]

Visualizing Physical States

The physical state of this compound is dependent on its temperature relative to its melting and boiling points. The following diagram illustrates this relationship.

Caption: Physical states of this compound.

References

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. 2.3.2. Differential Scanning Calorimetry (DSC) [bio-protocol.org]

An In-depth Technical Guide on the Physical Properties of 2,3,4,5-Tetramethylhexane

This technical guide provides a detailed overview of the density and other key physical properties of 2,3,4,5-tetramethylhexane. It is intended for researchers, scientists, and professionals in drug development who may use this compound as a non-polar solvent, a reference standard, or an intermediate in chemical synthesis. This document outlines its physicochemical characteristics, presents a standard experimental protocol for density determination, and visualizes the workflow.

Physicochemical Data of this compound

This compound is a branched alkane with the chemical formula C10H22.[1][2][3] As a member of the decane (B31447) isomer group, its physical properties are of interest in various chemical and industrial applications. The following table summarizes key quantitative data for this compound.

| Property | Value | Unit | Source(s) |

| Density | 0.7460 | g/cm³ | [1] |

| 0.729 | g/cm³ | [2] | |

| Molar Mass | 142.28 | g/mol | [1][3] |

| Boiling Point | 156.2 | °C | [1][4] |

| 161 | °C | [5] | |

| Melting Point | -12.59 | °C | [1][2] |

| Refractive Index | 1.4181 | [1][2] | |

| Flash Point | 42.8 | °C | [2] |

| Vapor Pressure | 3.77 | mmHg at 25°C | [2] |

Experimental Protocol for Density Determination

The density of liquid hydrocarbons like this compound can be accurately determined using a vibrating tube densimeter. This method is widely adopted for its precision and the small sample volume required.[6]

Objective: To determine the density of a liquid sample of this compound at a specified temperature and atmospheric pressure.

Apparatus and Materials:

-

Vibrating tube densimeter

-

Thermostatic bath for temperature control

-

Syringe for sample injection

-

This compound sample

-

Reference standards with known densities (e.g., dry air, ultrapure water)

-

Cleaning solvents (e.g., ethanol, acetone)

-

Drying gas (e.g., nitrogen)

Methodology:

-

Calibration:

-

Calibrate the densimeter using two reference standards of precisely known densities. Typically, dry air and ultrapure water are used.

-

Inject the first reference standard (dry air) into the measurement cell and allow the system to stabilize at the target temperature.

-

Record the oscillation period of the vibrating U-tube.

-

Thoroughly clean the cell with appropriate solvents and dry it completely.

-

Inject the second reference standard (ultrapure water) and repeat the measurement at the same temperature.

-

Use the measured oscillation periods and the known densities of the standards to determine the instrument constants.

-

-

Sample Preparation:

-

Ensure the this compound sample is free of impurities and air bubbles. Degassing the sample may be necessary for high-precision measurements.

-

Bring the sample to the desired measurement temperature before injection.

-

-

Measurement:

-

Inject the this compound sample into the clean, dry measurement cell, ensuring no air bubbles are introduced.

-

Allow the temperature of the sample and the cell to equilibrate, as indicated by a stable reading for the oscillation period.

-

Record the stable oscillation period of the U-tube containing the sample.

-

-

Calculation:

-

The density of the sample is calculated automatically by the instrument's software based on the measured oscillation period and the previously determined calibration constants. The underlying principle relates the density of the fluid in the tube to the square of its oscillation period.

-

-

Post-Measurement:

-

Clean the measurement cell thoroughly with solvents to remove the sample.

-

Dry the cell with a stream of inert gas to prepare it for the next measurement.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the density of this compound.

Caption: Workflow for Density Determination using a Vibrating Tube Densitometer.

References

An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic routes for 2,3,4,5-tetramethylhexane, a highly branched aliphatic hydrocarbon. Given the absence of extensive literature dedicated solely to the synthesis of this specific molecule, this document outlines two primary strategies based on fundamental and well-established organic chemistry principles: the Wurtz coupling of a secondary alkyl halide and the catalytic hydrogenation of a corresponding diene. This guide details the theoretical basis, potential experimental protocols, and expected outcomes for each route, supported by data from analogous reactions. The information is presented to aid researchers and professionals in the development of synthetic strategies for this and structurally similar compounds.

Introduction

This compound is a saturated, highly branched alkane with the molecular formula C10H22. Its compact and sterically hindered structure imparts unique physical and chemical properties, making it a molecule of interest in various fields, including materials science and as a reference compound in analytical chemistry. The efficient synthesis of such highly branched alkanes can be challenging, often complicated by steric hindrance and competing side reactions. This guide explores two viable synthetic pathways, providing a detailed analysis of their respective methodologies.

Synthesis Route 1: Wurtz Coupling of 3-Halo-2-methylbutane

The Wurtz reaction, discovered by Charles-Adolphe Wurtz in 1855, is a classic method for the formation of alkanes through the reductive coupling of two alkyl halides in the presence of sodium metal.[1][2][3] For the synthesis of the symmetrical this compound, the ideal starting material would be a 3-halo-2-methylbutane, such as 3-bromo-2-methylbutane.

Reaction Principle

The reaction proceeds via the formation of a highly reactive organosodium intermediate or through a radical mechanism, resulting in the formation of a new carbon-carbon bond between the two alkyl groups.[2] The general equation for this specific Wurtz coupling is as follows:

2 CH₃CH(CH₃)CH(Br)CH₃ + 2 Na → CH₃CH(CH₃)CH(CH₃)CH(CH₃)CH₃ + 2 NaBr

Experimental Protocol (Proposed)

A definitive, high-yield protocol for this specific reaction is not extensively documented. The following is a proposed methodology based on general procedures for Wurtz reactions.

Materials:

-

3-bromo-2-methylbutane

-

Sodium metal, finely dispersed

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, all flame-dried and maintained under a positive pressure of inert gas.

-

Finely cut sodium metal is added to the flask containing anhydrous diethyl ether.

-

A solution of 3-bromo-2-methylbutane in anhydrous diethyl ether is placed in the dropping funnel.

-

The sodium suspension is stirred vigorously, and the alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

Upon cooling, any unreacted sodium is carefully quenched (e.g., with ethanol).

-

The reaction mixture is then washed with water to remove sodium bromide.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous MgSO₄), and the solvent is removed by distillation.

-

The resulting crude product is purified by fractional distillation to isolate this compound.

Quantitative Data and Expected Challenges

While the Wurtz reaction is effective for preparing symmetrical alkanes, its application to secondary alkyl halides like 3-bromo-2-methylbutane is often associated with lower yields due to competing elimination reactions (E2) that form alkenes.[2]

| Parameter | Expected Outcome/Value | Notes |

| Starting Material | 3-bromo-2-methylbutane | A secondary alkyl halide. |

| Reagent | Sodium metal | Finely dispersed sodium is preferred for higher reactivity. |

| Solvent | Anhydrous diethyl ether or THF | Must be strictly anhydrous to prevent quenching of the organosodium intermediate. |

| Reaction Temperature | Reflux temperature of the solvent | |

| Expected Yield | Low to moderate | Significant formation of 2-methyl-2-butene (B146552) as a byproduct is anticipated due to elimination. |

| Major Byproduct | 2-methyl-2-butene | Formed via an E2 elimination pathway. |

Logical Relationship Diagram

Synthesis Route 2: Catalytic Hydrogenation of 2,3,4,5-Tetramethyl-2,4-hexadiene

An alternative and potentially higher-yielding approach to this compound is the catalytic hydrogenation of a suitable unsaturated precursor. A logical choice is 2,3,4,5-tetramethyl-2,4-hexadiene, which upon complete saturation of its two double bonds, will yield the target alkane.

Reaction Principle

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of an alkene in the presence of a metal catalyst.[4] This reaction is typically highly efficient and clean, often proceeding with high yields and minimal byproducts. The general reaction is as follows:

CH₃C(CH₃)=C(CH₃)C(CH₃)=C(CH₃)CH₃ + 2 H₂ --(Catalyst)--> CH₃CH(CH₃)CH(CH₃)CH(CH₃)CH(CH₃)CH₃

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on general procedures for the catalytic hydrogenation of dienes.

Materials:

-

2,3,4,5-Tetramethyl-2,4-hexadiene

-

Hydrogen gas (H₂)

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)

-

Solvent: Ethanol, ethyl acetate, or acetic acid

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

-

The diene is dissolved in a suitable solvent (e.g., ethanol) in a reaction vessel.

-

A catalytic amount of the chosen catalyst (e.g., 5-10 mol% PtO₂) is added to the solution.

-

The vessel is connected to the hydrogenation apparatus, and the air is replaced with hydrogen gas.

-

The reaction mixture is stirred vigorously under a positive pressure of hydrogen. The progress of the reaction can be monitored by the uptake of hydrogen.

-

For sterically hindered dienes, elevated temperature and pressure may be required to achieve complete hydrogenation.

-

Once the theoretical amount of hydrogen has been consumed, the reaction is stopped.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed from the filtrate by rotary evaporation to yield the crude product.

-

If necessary, the product can be purified by distillation.

Quantitative Data and Considerations

Catalytic hydrogenation of alkenes is generally a high-yielding reaction. However, the steric hindrance around the double bonds in 2,3,4,5-tetramethyl-2,4-hexadiene might necessitate more forcing reaction conditions.

| Parameter | Expected Outcome/Value | Notes |

| Starting Material | 2,3,4,5-Tetramethyl-2,4-hexadiene | A conjugated, sterically hindered diene. |

| Reagent | Hydrogen gas (H₂) | |

| Catalyst | PtO₂ or Pd/C | Platinum catalysts are often effective for the hydrogenation of hindered double bonds.[4] |

| Solvent | Ethanol, Ethyl Acetate, Acetic Acid | The choice of solvent can influence the reaction rate. |

| Reaction Conditions | Room temperature to moderate heat; atmospheric to moderate pressure | More forcing conditions may be needed due to steric hindrance. |

| Expected Yield | High | Generally, hydrogenation reactions are very efficient. |

| Byproducts | Minimal | Typically, the reaction is very clean. |

Experimental Workflow Diagram

Conclusion

This technical guide has outlined two plausible and scientifically sound synthetic routes for this compound. The Wurtz coupling of 3-halo-2-methylbutane offers a direct, one-step approach but is likely to be hampered by low yields due to competing elimination reactions. In contrast, the catalytic hydrogenation of 2,3,4,5-tetramethyl-2,4-hexadiene presents a more promising route, with the potential for high yields and cleaner reaction profiles, although the synthesis of the diene precursor is an additional consideration. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired yield, purity, and available starting materials and equipment. The proposed experimental protocols and diagrams in this guide provide a solid foundation for the laboratory synthesis of this highly branched alkane.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of 2,3,4,5-Tetramethylhexane

This guide provides a comprehensive overview of the stereoisomerism of this compound, detailing the structure and relationship of its stereoisomers. It also outlines representative experimental protocols for the separation and characterization of these compounds, relevant to professionals in chemical research and drug development.

Introduction to the Stereoisomerism of this compound

This compound is a branched alkane with the chemical formula C10H22. The potential for stereoisomerism in this molecule arises from the presence of chiral centers. A chiral center is a carbon atom that is attached to four different groups. In the structure of this compound, the carbon atoms at positions 3 and 4 are chiral centers.

The number of possible stereoisomers can be estimated by the formula 2^n, where 'n' is the number of chiral centers. For this compound, with two chiral centers, a maximum of 2^2 = 4 stereoisomers are possible. These stereoisomers exist as a pair of enantiomers and a meso compound.

-

Enantiomers: These are non-superimposable mirror images of each other. They have identical physical properties, except for the direction in which they rotate plane-polarized light.

-

Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical properties.

-

Meso Compound: This is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.

The stereoisomers of this compound are:

-

(3R,4R)-2,3,4,5-tetramethylhexane

-

(3S,4S)-2,3,4,5-tetramethylhexane (the enantiomer of the 3R,4R isomer)

-

(3R,4S)-2,3,4,5-tetramethylhexane (a meso compound)

The relationship between these stereoisomers is illustrated in the diagram below.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C10H22 | --INVALID-LINK-- |

| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |

| Boiling Point (mixture) | 156.2 °C | --INVALID-LINK-- |

| Kovats Retention Index | 923 (on a standard non-polar column) | --INVALID-LINK-- |

Experimental Protocols

The separation and characterization of the stereoisomers of this compound require specialized analytical techniques. Chiral gas chromatography (GC) is the most effective method for separating the enantiomers, while both chiral and achiral GC can be used to separate the diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation.

Separation of Stereoisomers by Chiral Gas Chromatography (GC)

This protocol describes a general method for the separation of the stereoisomers of this compound using a chiral stationary phase.

Objective: To resolve the (3R,4R), (3S,4S), and meso stereoisomers of this compound.

Instrumentation and Materials:

-

Gas chromatograph with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXsm).

-

High-purity helium or hydrogen as the carrier gas.

-

A sample of the this compound isomeric mixture.

-

An appropriate solvent (e.g., hexane) for sample dilution.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound mixture in hexane (B92381) (e.g., 1% v/v).

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Carrier Gas Flow Rate: 1-2 mL/min (constant flow).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 2 °C/min to 100 °C.

-

Hold at 100 °C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis: The meso compound is expected to have a different retention time from the enantiomeric pair. The two enantiomers should be resolved into two separate peaks. Peak identification can be confirmed by spiking the sample with a reference standard of a known stereoisomer if available.

Technical Guide: Physicochemical Properties of (3R,4R)-2,3,4,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-2,3,4,5-tetramethylhexane is a specific stereoisomer of the branched-chain alkane 2,3,4,5-tetramethylhexane. As a C10 hydrocarbon, its properties are primarily of interest in fields such as petrochemical research, physical organic chemistry, and as a reference compound in analytical chemistry. Due to its simple, saturated hydrocarbon structure, it is not expected to have specific biological activity or engage in signaling pathways relevant to drug development. Its primary relevance to the pharmaceutical industry would be as a potential impurity, a fragment in rational drug design, or as a specialized, non-polar solvent.

This guide summarizes the available physicochemical properties, provides a logical workflow for its isolation and characterization, and details the stereochemical relationships of its parent structure. It is important to note that while experimental data exists for the mixture of this compound isomers, data for the specific (3R,4R) stereoisomer is largely computational.

Physicochemical Properties

Quantitative data for this compound and its (3R,4R) stereoisomer are presented below. Table 1 summarizes the experimental properties for the general compound (isomer mixture), while Table 2 lists the computed properties for the specific (3R,4R) stereoisomer.

Table 1: Experimental Properties of this compound (Isomer Mixture)

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| CAS Number | 52897-15-1 | [1][2] |

| Boiling Point | 156.21 - 161 °C | [3][4] |

| Density | 0.7460 g/cm³ | [3] |

| Refractive Index | 1.4181 | [3] |

| Kovats Retention Index | 918 - 928 (Standard non-polar column) | [3] |

Table 2: Computed Properties for (3R,4R)-2,3,4,5-Tetramethylhexane

| Property | Value | Source(s) |

| IUPAC Name | (3R,4R)-2,3,4,5-tetramethylhexane | [5] |

| Molecular Weight | 142.28 g/mol | [5] |

| Exact Mass | 142.172150702 Da | [5] |

| XLogP3 | 4.5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 0 Ų | [5] |

Stereochemistry

This compound has two chiral centers at the C3 and C4 positions. This gives rise to three possible stereoisomers: a pair of enantiomers ((3R,4R) and (3S,3S)) and an achiral meso compound ((3R,4S) which is identical to (3S,4R)). The relationship between these stereoisomers is depicted below.

Experimental Protocols

Proposed Workflow: Isolation and Characterization

The following diagram outlines a logical workflow for isolating and identifying the (3R,4R) stereoisomer from a commercially available mixture of this compound isomers.

Detailed Methodologies

4.2.1 Preparative Chiral Gas Chromatography (GC)

-

Objective: To separate the (3R,4R) and (3S,3S) enantiomers from the meso diastereomer and from each other.

-

Instrumentation: A preparative gas chromatograph equipped with a flame ionization detector (FID) and a fraction collector.

-

Column: A capillary column with a chiral stationary phase is required. Based on literature for similar branched alkanes, a cyclodextrin-based phase (e.g., Chirasil-β-Dex) would be a suitable starting point.[6][7]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An initial isothermal hold at a low temperature (e.g., 30-50°C) followed by a slow temperature ramp (e.g., 1-2°C/min) to optimize the separation of the closely boiling isomers.

-

Procedure:

-

Inject a small amount of the this compound isomer mixture to determine the retention times of the three stereoisomers. The enantiomers ((3R,4R) and (3S,3S)) should have different retention times from the meso form. On a chiral column, the two enantiomers should also be resolved from each other.

-

Perform repeated injections of larger volumes, collecting the eluent corresponding to the peak of interest using a timed fraction collector. The collected fractions should be trapped at low temperatures (e.g., using a liquid nitrogen cold trap).

-

Combine the collected fractions of the desired isomer for subsequent analysis.

-

4.2.2 Purity and Structural Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To confirm the purity of the isolated fraction and verify its molecular weight.

-

Procedure: The isolated fraction should be analyzed on an analytical GC-MS. The resulting chromatogram should show a single peak. The mass spectrum should exhibit a molecular ion peak (m/z = 142) and a fragmentation pattern consistent with a C10 alkane.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the carbon skeleton and proton environments.

-

Procedure: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

-

Expected ¹H NMR signals: Protons on aliphatic groups are expected in the 0.7 to 1.5 ppm range.[8] Due to the molecule's symmetry, the spectrum will be complex but predictable. Advanced 2D NMR techniques like COSY may be required to assign all proton correlations.

-

Expected ¹³C NMR signals: Alkane carbons typically resonate between 10-40 ppm.[8] The number of unique carbon signals will confirm the structure.

-

-

Polarimetry:

-

Objective: To confirm the chiral nature of the isolated compound.

-

Procedure: Prepare a solution of the isolated isomer in a suitable non-polar solvent (e.g., hexane (B92381) or chloroform) at a known concentration. Measure the optical rotation using a polarimeter. The (3R,4R) enantiomer should rotate plane-polarized light, while a meso compound would not. The specific rotation value would be a key identifying characteristic of the pure enantiomer.

-

Conclusion

(3R,4R)-2,3,4,5-tetramethylhexane is a chiral alkane whose specific properties are not extensively documented in experimental literature. The data presented in this guide are compiled from computational models and experimental data available for the general isomer mixture. The proposed experimental workflow provides a robust, logical pathway for the isolation and definitive characterization of this specific stereoisomer, leveraging established analytical techniques for separating and identifying chiral hydrocarbons. For professionals in drug development, this molecule serves as a model for understanding the physicochemical properties of highly branched, non-polar structures.

References

- 1. 2,2,4,5-Tetramethylhexane | C10H22 | CID 28029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,4-Tetramethylhexane | C10H22 | CID 521428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. (3R,4R)-2,3,4,5-tetramethylhexane | C10H22 | CID 59070507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vurup.sk [vurup.sk]

- 7. researchgate.net [researchgate.net]

- 8. Alkanes | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Spectroscopic Data of 2,3,4,5-Tetramethylhexane

Disclaimer: Publicly available, experimentally validated spectroscopic data for 2,3,4,5-tetramethylhexane is limited. The data presented in this guide is predominantly predicted based on established principles of spectroscopy and analysis of similar branched alkanes. This document is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][2] Its structure consists of a hexane (B92381) backbone with four methyl group substituents at positions 2, 3, 4, and 5. The presence of stereocenters at carbons 3 and 4 gives rise to diastereomers: a meso compound and a pair of enantiomers (dl-pair). This structural complexity is expected to be reflected in its spectroscopic data. This guide provides a detailed overview of the predicted spectroscopic characteristics of this compound and outlines standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.

The ¹H NMR spectrum of this compound is expected to show signals in the typical upfield region for alkanes (0.7-1.5 ppm).[3] The presence of diastereomers will lead to a more complex spectrum than for a simple symmetrical alkane. The predicted data below represents a simplified interpretation.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 0.8 - 0.9 | Doublet | 12H | -CH(CH₃ )₂ (C1 & C6 methyls) |

| ~ 0.7 - 0.8 | Doublet | 6H | -CH(CH₃ ) (C3 & C4 methyls) |

| ~ 1.3 - 1.6 | Multiplet | 2H | -CH (CH₃)₂ (C2 & C5 methines) |

| ~ 1.1 - 1.4 | Multiplet | 2H | -CH (CH₃) (C3 & C4 methines) |

The number of signals in the ¹³C NMR spectrum will depend on the stereoisomer. For the meso compound, due to a plane of symmetry, fewer signals are expected than for the chiral enantiomers. Protons on aliphatic groups typically appear in the 0.7 to 1.5 ppm range in ¹H NMR spectroscopy.[3] In ¹³C NMR, the carbon atoms of alkanes generally resonate between 10 and 60 ppm.[4]

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

| ~ 15 - 25 | Primary (CH₃) | Methyl Carbons |

| ~ 30 - 45 | Tertiary (CH) | Methine Carbons |

Note: The meso isomer would show fewer signals due to symmetry compared to the dl-pair.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns of branched alkanes.[5] Fragmentation often leads to the formation of stable carbocations.[5]

| m/z (Predicted) | Relative Intensity | Proposed Fragment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 127 | Low | [M - CH₃]⁺ |

| 99 | Moderate | [M - C₃H₇]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

The IR spectrum of a saturated alkane like this compound is characterized by C-H stretching and bending vibrations.[6]

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H Stretch | Alkane C-H |

| 1450 - 1470 | C-H Bend (Scissoring) | -CH₂- and -CH₃ |

| 1370 - 1385 | C-H Bend (Symmetrical) | -CH₃ |

The symmetrical bending band of a methyl group can sometimes split, which can be indicative of isopropyl or tert-butyl groups.[7]

Experimental Protocols

Standard protocols for obtaining spectroscopic data for a liquid hydrocarbon are outlined below.

-

Sample Preparation: A sample of this compound (5-10 mg) should be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment should be performed. Key parameters include a spectral width covering the expected proton signals (e.g., -1 to 10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay appropriate for quantitative analysis if needed.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is standard.[9] This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4] A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

Sample Introduction: For a volatile liquid like this compound, introduction into the mass spectrometer is best achieved via Gas Chromatography (GC-MS). This allows for separation from any impurities prior to mass analysis. A non-polar capillary column (e.g., 100% dimethylpolysiloxane) is suitable for separating alkanes.[10][11]

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is standard for alkane analysis.

-

Ionization: A standard electron energy of 70 eV is used to induce ionization and fragmentation.

-

Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 35-200).

-

Sample Preparation: As a liquid, a neat spectrum of this compound can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]

- 3. Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR spectrum: Alkanes [quimicaorganica.org]

- 8. How To [chem.rochester.edu]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. benchchem.com [benchchem.com]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to 2,3,4,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,5-tetramethylhexane. While this branched alkane is a simple hydrocarbon, an understanding of its fundamental characteristics is essential for various applications in chemical research. This document summarizes its known properties, including chemical identifiers, physical constants, and available analytical data. Due to a lack of published research, detailed experimental protocols for its synthesis and specific biological activity data are not available at this time.

Chemical Structure and Identification

This compound is a saturated hydrocarbon with the molecular formula C10H22.[1][2] Its structure consists of a six-carbon hexane (B92381) backbone with four methyl group substituents at the 2, 3, 4, and 5 positions. The systematic IUPAC name for this compound is this compound.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 52897-15-1 | [2] |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1] |

| Boiling Point | 156.2 °C at 760 mmHg | [3] |

| Melting Point | -12.59 °C | [3] |

| Density | 0.729 g/cm³ | [3] |

| Refractive Index | 1.4181 | [3] |

| Flash Point | 42.8 °C | [3] |

| Vapor Pressure | 3.77 mmHg at 25 °C | [3] |

| LogP | 3.57060 | [3] |

Experimental Data

Synthesis

Analytical Data

Gas Chromatography: The Kovats retention index is a key parameter in gas chromatography for identifying compounds. For this compound, the standard non-polar Kovats retention index has been reported as 923.[1] This value can be used as a reference point in the analysis of hydrocarbon mixtures.

Spectroscopic Data: Detailed 1H NMR, 13C NMR, and mass spectrometry data for this compound are not available in the public domain. While spectra for other isomers of tetramethylhexane exist, direct spectral data for the 2,3,4,5-isomer could not be located.

Biological Activity and Applications in Drug Development

Currently, there is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. As a simple, non-functionalized alkane, it is not expected to exhibit specific pharmacological activity.

In the broader context of drug development, branched alkanes may be used as non-polar solvents or as components in formulation studies.[4] However, there are no documented applications of this compound in this regard. The primary utility of such a compound in a research setting would likely be as a reference standard in analytical chemistry or as a non-polar solvent in specific chemical reactions.

Conclusion

This compound is a branched alkane with well-defined basic physicochemical properties. While its chemical structure and fundamental properties are known, there is a significant lack of in-depth experimental data, particularly concerning its synthesis, comprehensive spectroscopic analysis, and biological activity. For researchers and professionals in drug development, its primary relevance is likely limited to its potential use as a non-polar solvent or an analytical standard. Further research would be required to explore any other potential applications.

References

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopy of 2,3,4,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetramethylhexane is a highly branched, saturated acyclic alkane with the chemical formula C₁₀H₂₂.[1][2][3] As with other complex alkanes, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its structural elucidation and for distinguishing it from its isomers.[4] The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure by revealing the chemical environment, connectivity, and symmetry of the hydrogen and carbon atoms within the molecule.

This document provides a detailed guide to the NMR spectroscopy of this compound, including predicted NMR data, standardized experimental protocols, and workflow visualizations.

Stereoisomerism and Predicted NMR Spectra

This compound possesses two chiral centers at positions 3 and 4, leading to the existence of two diastereomers: a meso compound and a pair of enantiomers (d,l-pair). These diastereomers have distinct symmetries, which results in different NMR spectra.

-

meso-2,3,4,5-Tetramethylhexane: This isomer has a plane of symmetry, making the two halves of the molecule chemically equivalent. This symmetry reduces the number of unique signals in the NMR spectra.

-

(±)-2,3,4,5-Tetramethylhexane: This pair of enantiomers lacks a plane of symmetry but possesses a C₂ axis. The two enantiomers are indistinguishable by NMR spectroscopy (unless a chiral solvent or shift reagent is used), but their spectra will be more complex than that of the meso isomer.

The diagram below illustrates the structures of these stereoisomers and the expected equivalencies of the carbon atoms.

Caption: Structures and symmetries of this compound diastereomers.

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the diastereomers of this compound in CDCl₃. These values were obtained from computational prediction tools and should serve as a guide for spectral interpretation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for meso-2,3,4,5-Tetramethylhexane (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH(CH₃)₂ (C2, C5) | ~1.5 - 1.7 | Multiplet | 2H |

| CH(CH₃) (C3, C4) | ~1.3 - 1.5 | Multiplet | 2H |

| CH(CH₃)₂ (C1, C6 & C2/C5-CH₃) | ~0.8 - 0.9 | Doublet | 18H |

| CH(CH₃) (C3/C4-CH₃) | ~0.7 - 0.8 | Doublet | 6H |

Table 2: Predicted ¹H NMR Data for (±)-2,3,4,5-Tetramethylhexane (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH(CH₃)₂ (C2, C5) | ~1.6 - 1.8 | Multiplet | 2H |

| CH(CH₃) (C3, C4) | ~1.4 - 1.6 | Multiplet | 2H |

| CH(CH₃)₂ (C1, C6 & C2/C5-CH₃) | ~0.85 - 0.95 | Multiplet (overlapping doublets) | 18H |

| CH(CH₃) (C3/C4-CH₃) | ~0.75 - 0.85 | Doublet | 6H |

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Data for Diastereomers of this compound (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for meso | Predicted Chemical Shift (δ, ppm) for (±) |

| C1, C6 | ~21.5 | ~21.8 |

| C2, C5 | ~32.0 | ~32.5 |

| C3, C4 | ~40.0 | ~40.5 |

| C2/C5 - CH₃ | ~17.0 | ~17.3 |

| C3/C4 - CH₃ | ~15.5 | ~15.8 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid alkane sample like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[5]

-

Analyte Quantity:

-

Solvent:

-

Procedure:

-

Weigh the desired amount of this compound in a clean, dry vial.

-

Add the deuterated solvent and gently swirl to ensure complete dissolution. The solution should be homogeneous and free of any particulate matter.[5]

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[8]

-

The final sample height in the NMR tube should be between 40-50 mm.[5]

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and may need to be adjusted based on the specific instrument and experiment.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to a range appropriate for alkanes (e.g., 0 to 2.0 ppm, though a wider range of -1 to 10 ppm is often used initially).

-

Use a standard one-pulse experiment.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

-

Acquire 8-16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected range for alkanes (e.g., 0 to 60 ppm).

-

A larger number of scans (e.g., 1024 or more) will be required to obtain an adequate signal-to-noise ratio. The acquisition time will be significantly longer than for ¹H NMR.

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction.

-

Calibrate the chemical shift axis. If an internal standard like tetramethylsilane (B1202638) (TMS) is used, set its signal to 0.00 ppm. If no TMS is used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Workflow Visualization

The following diagram outlines the general workflow for the NMR analysis of this compound.

References

- 1. Visualizer loader [nmrdb.org]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. m.youtube.com [m.youtube.com]

- 4. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]

- 5. PROSPRE [prospre.ca]